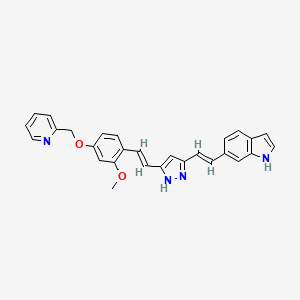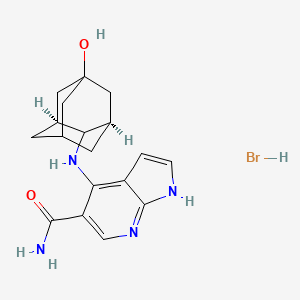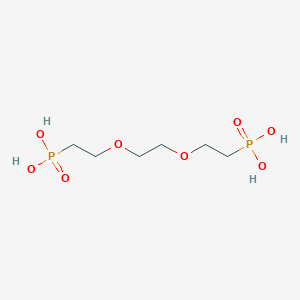![molecular formula C23H27N5O2 B609954 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one CAS No. 1301214-47-0](/img/structure/B609954.png)
1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one
Overview
Description
PF-05175157 is a small molecule drug developed by Pfizer Inc. It is a potent and selective inhibitor of acetyl-CoA carboxylase isoforms ACC1 and ACC2, which are key enzymes involved in fatty acid metabolism. The molecular formula of PF-05175157 is C23H27N5O2, and it has been investigated for its potential therapeutic applications in treating conditions such as type 2 diabetes mellitus and acne vulgaris .
Mechanism of Action
Target of Action
PF-05175157 is a selective inhibitor of both acetyl-CoA carboxylase isoform ACC1 and isoform ACC2 . Acetyl-CoA carboxylase (ACC) plays a regulatory role in both fatty acid synthesis and oxidation, controlling the process of lipid deposition in the liver .
Mode of Action
PF-05175157 interacts with its targets, ACC1 and ACC2, by inhibiting their activity . The IC50 values for ACC1 and ACC2 are 27 nM and 33 nM, respectively . This inhibition leads to a decrease in de novo lipogenesis and an increase in β-oxidation of long-chain fatty acids .
Biochemical Pathways
The primary biochemical pathway affected by PF-05175157 is the fatty acid synthesis pathway . By inhibiting ACC, PF-05175157 reduces the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis . This leads to a decrease in de novo lipogenesis and an increase in the β-oxidation of long-chain fatty acids .
Pharmacokinetics
It’s known that the compound has been used in trials studying the basic science and treatment of acne vulgaris, diabetes mellitus, type 2 diabetes mellitus, diabetes mellitus type 2, and diabetes mellitus, type 2, among others .
Result of Action
The inhibition of ACC by PF-05175157 leads to a robust reduction of de novo lipogenesis . This results in changes at the molecular and cellular level, including reduced hepatic and skeletal muscle malonyl-CoA levels . It also inhibits hepatic de novo lipogenesis and reduces the whole body respiratory exchange ratio in rats .
Action Environment
The action of PF-05175157 can be influenced by environmental factors. For instance, clinical development of PF-05175157 was terminated due to reduced platelet counts . This suggests that the compound’s action, efficacy, and stability can vary across different species and environments .
Biochemical Analysis
Biochemical Properties
PF-05175157 interacts with the enzymes ACC1 and ACC2, which are involved in the de novo synthesis of fatty acid . The IC50 values of PF-05175157 for ACC1 and ACC2 are 27.0 nM and 33.0 nM, respectively . This interaction inhibits the formation of malonyl-CoA, a substrate for de novo lipogenesis .
Cellular Effects
PF-05175157 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce hepatic and skeletal muscle malonyl-CoA levels in rats . In vitro studies have shown that PF-05175157-treated cells exhibited higher phosphorylation of ACC, higher protein expression of CPTI, and lower protein expression of FASN . These changes led to lower triglyceride content, enhanced fatty acid β-oxidation, increased ATP content, and mitochondrial mass .
Molecular Mechanism
PF-05175157 exerts its effects at the molecular level by inhibiting the enzymes ACC1 and ACC2 . This inhibition blocks the formation of malonyl-CoA, thereby disrupting the process of de novo lipogenesis . This leads to changes in gene expression and enzyme activation, ultimately influencing cell function .
Temporal Effects in Laboratory Settings
In a 6-week study, PF-05175157 was administered to subjects with moderate to severe acne vulgaris . The study characterized the safety, tolerability, and effects of PF-05175157 over time
Dosage Effects in Animal Models
The effects of PF-05175157 vary with different dosages in animal models . For instance, oral administration of PF-05175157 for 7 days induced morphological changes in sebaceous glands in rats, consistent with reduced sebum lipid content .
Metabolic Pathways
PF-05175157 is involved in the metabolic pathway of de novo lipogenesis . It interacts with the enzymes ACC1 and ACC2, which catalyze the initial rate-limiting step of this pathway .
Preparation Methods
The synthesis of PF-05175157 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzimidazole core, followed by the introduction of the spiroindazole moiety. The final product is obtained through a series of coupling and cyclization reactions under controlled conditions. Industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity .
Chemical Reactions Analysis
PF-05175157 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: PF-05175157 can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
Chemistry: As an acetyl-CoA carboxylase inhibitor, it is used to study the regulation of fatty acid metabolism and its impact on cellular processes.
Biology: The compound is used to investigate the role of acetyl-CoA carboxylase in different biological pathways, including lipid synthesis and energy metabolism.
Medicine: PF-05175157 has been explored as a potential therapeutic agent for treating type 2 diabetes mellitus, acne vulgaris, and other metabolic disorders. .
Comparison with Similar Compounds
PF-05175157 is unique due to its high selectivity and potency as an acetyl-CoA carboxylase inhibitor. Similar compounds include:
Olumacostat Glasaretil: Another acetyl-CoA carboxylase inhibitor used in the treatment of acne vulgaris.
Firsocostat: An inhibitor of acetyl-CoA carboxylase used in the treatment of non-alcoholic steatohepatitis.
Properties
IUPAC Name |
1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-14(2)28-21-17(13-24-28)11-23(12-20(21)29)6-8-27(9-7-23)22(30)16-4-5-18-19(10-16)26-15(3)25-18/h4-5,10,13-14H,6-9,11-12H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXXSFOJPYSYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CC3)CC5=C(C(=O)C4)N(N=C5)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1301214-47-0 | |
| Record name | PF-05175157 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1301214470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-05175157 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-05175157 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P826WR56FI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does PF-05175157 affect cancer cells, and what makes it a promising anticancer target?
A1: PF-05175157 demonstrates significant growth inhibitory effects against various breast cancer cell lines in laboratory settings []. This is attributed to its ability to inhibit ACC, a key enzyme in fatty acid synthesis, a process often upregulated in cancer cells. Inhibiting ACC disrupts the supply of fatty acids required for cancer cell growth and proliferation. [] This makes ACC a promising target for anticancer therapies, and PF-05175157 a potential candidate for further research.
Q2: Beyond cancer, what other diseases might PF-05175157 be effective against?
A2: Research suggests that PF-05175157 could be effective against viral infections, specifically flaviviruses like West Nile virus, dengue virus, and Zika virus. [] By inhibiting ACC, the compound disrupts the lipid metabolism essential for the replication of these viruses. Notably, in mouse models, PF-05175157 reduced viral load, highlighting its potential as a broad-spectrum antiviral agent. []
Q3: What are the limitations of PF-05175157 as a therapeutic agent based on current research?
A3: Despite its promise, PF-05175157 has shown limitations. Studies indicate that inhibiting ACC can lead to developmental toxicity. [] In animal models, the compound resulted in adverse effects like growth retardation and malformations, primarily due to disrupting fatty acid synthesis during fetal development. [] This highlights the need for further research to mitigate these risks, potentially through targeted delivery approaches or alternative ACC inhibitors with improved safety profiles.
Q4: How does the structure of PF-05175157 contribute to its activity and distribution within the body?
A4: While specific structural details of PF-05175157 are not provided in the provided abstracts, research indicates that modifying the molecule to include carboxylic acid groups enhances its liver-targeting properties. [] These modifications enable PF-05175157 to interact with organic anion transporting polypeptides (OATPs), leading to selective accumulation in the liver, the primary site of DNL. [] This targeted approach could potentially enhance its efficacy against liver-related diseases like non-alcoholic steatohepatitis (NASH) while minimizing off-target effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B609871.png)
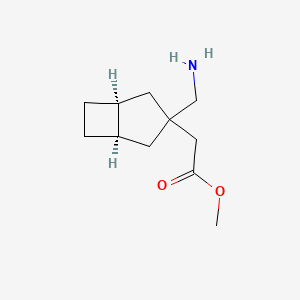

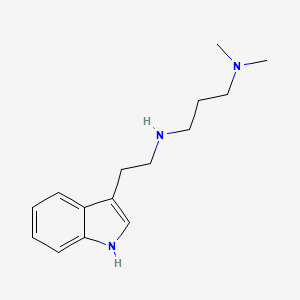
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)
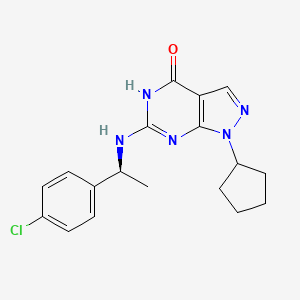
![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)
![2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide](/img/structure/B609886.png)
